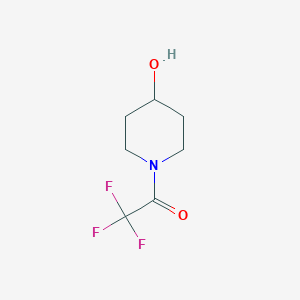

1-(Trifluoroacetyl)-4-piperidinol

Description

BenchChem offers high-quality 1-(Trifluoroacetyl)-4-piperidinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Trifluoroacetyl)-4-piperidinol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-hydroxypiperidin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3NO2/c8-7(9,10)6(13)11-3-1-5(12)2-4-11/h5,12H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDQXDGUSKGKAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579208 | |

| Record name | 2,2,2-Trifluoro-1-(4-hydroxypiperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93343-02-3 | |

| Record name | 2,2,2-Trifluoro-1-(4-hydroxypiperidin-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Trifluoroacetyl)-4-piperidinol: Technical Monograph & Application Guide

CAS Number: 93343-02-3 Formula: C₇H₁₀F₃NO₂ Molecular Weight: 197.16 g/mol [1]

Part 1: Executive Summary

In the landscape of medicinal chemistry, 1-(Trifluoroacetyl)-4-piperidinol represents a specialized bifunctional building block. It serves two critical roles: as a protected intermediate where the nitrogen is masked by a trifluoroacetyl (TFA) group to allow selective transformations at the 4-hydroxyl position, and as a pharmacophore precursor for introducing the metabolically stable trifluoroacetyl moiety into final drug candidates.[1]

This guide provides a comprehensive technical analysis of this compound, moving beyond basic data to explore its synthetic utility, reaction mechanisms, and strategic applications in drug development.[1]

Part 2: Identity & Structural Characterization

The compound consists of a piperidine ring substituted at the nitrogen (N1) with a trifluoroacetyl group and at the 4-position (C4) with a hydroxyl group. The electron-withdrawing nature of the trifluoroacetyl group significantly reduces the basicity of the nitrogen, rendering it non-nucleophilic and stable to acidic conditions, while the hydroxyl group remains available for functionalization.[1]

Chemical Identity Table

| Attribute | Detail |

| CAS Number | 93343-02-3 |

| IUPAC Name | 2,2,2-Trifluoro-1-(4-hydroxypiperidin-1-yl)ethanone |

| Synonyms | N-Trifluoroacetyl-4-hydroxypiperidine; 1-Trifluoroacetyl-4-piperidinol |

| SMILES | OC1CCN(C(=O)C(F)(F)F)CC1 |

| InChIKey | QSVQGJARZQJOKM-UHFFFAOYSA-N |

| Molecular Formula | C₇H₁₀F₃NO₂ |

| Molecular Weight | 197.16 g/mol |

Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

| Property | Value / Description | Note |

| Appearance | Viscous oil or low-melting solid | Tendency to supercool; hygroscopic.[1] |

| Boiling Point | ~280°C (Calculated) | High BP due to hydrogen bonding (-OH).[1] |

| LogP | ~0.65 | Moderate lipophilicity. |

| pKa (OH) | ~14.8 | Typical secondary alcohol acidity. |

| pKa (N) | N/A (Amide) | The N-atom is non-basic due to the TFA group. |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor solubility in non-polar alkanes.[1] |

Part 3: Synthetic Pathways & Production

The synthesis of 1-(Trifluoroacetyl)-4-piperidinol typically proceeds via the selective N-acylation of 4-hydroxypiperidine.[1] Two primary routes are employed depending on scale and purity requirements.

Route A: Anhydride Method (Laboratory Scale)

This method uses Trifluoroacetic Anhydride (TFAA) .[2][3][4] It is rapid and proceeds at low temperatures but generates trifluoroacetic acid as a byproduct, requiring a base scavenger.

-

Reagents: 4-Hydroxypiperidine, TFAA, Triethylamine (Et₃N).[1]

-

Solvent: Dichloromethane (DCM) or THF.

-

Mechanism: Nucleophilic attack of the piperidine nitrogen on the carbonyl of TFAA.

Route B: Ester Exchange (Industrial Scale)

This method uses Ethyl Trifluoroacetate . It is an atom-economical "green" route that produces ethanol as the only byproduct, avoiding salt formation.[1]

-

Reagents: 4-Hydroxypiperidine, Ethyl Trifluoroacetate.[1]

-

Conditions: Reflux in Ethanol or neat.

-

Mechanism: Transamidation.[1]

Synthetic Workflow Diagram

Figure 1: Comparison of synthetic routes. Route A is preferred for speed; Route B is preferred for scalability and purity.

Part 4: Medicinal Chemistry Applications

Orthogonal Protection Strategy

In complex synthesis, the amine of the piperidine ring often requires protection that is stable to acidic conditions (unlike BOC) and hydrogenolysis (unlike Cbz).[1]

-

Stability: The N-TFA group is stable to strong acids (HCl, TFA) and mild oxidants.[1]

-

Deprotection: It is cleaved selectively using mild basic hydrolysis (K₂CO₃/MeOH) or reduction (NaBH₄) to yield the free amine.

Synthesis of 4-Piperidones

1-(Trifluoroacetyl)-4-piperidinol is the immediate precursor to 1-(Trifluoroacetyl)-4-piperidone .[1]

-

Protocol: Swern Oxidation or Dess-Martin Periodinane oxidation of the 4-OH group.

-

Utility: The resulting ketone is a versatile scaffold for Reductive Amination, allowing the introduction of diverse substituents at the 4-position while the nitrogen remains protected.[1]

Fluorine Incorporation (Metabolic Stability)

In some drug candidates, the trifluoroacetyl group is retained in the final structure.[1] The

Application Decision Tree

Figure 2: Strategic utility of the scaffold in divergent synthesis.

Part 5: Handling & Safety

While 1-(Trifluoroacetyl)-4-piperidinol is not classified as a highly hazardous substance, standard laboratory safety protocols for fluorinated organic compounds must be observed.[1]

-

Hazards: Irritant to eyes, respiratory system, and skin.[1]

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen or Argon) in a cool, dry place.

-

Incompatibility: Avoid strong oxidizing agents and strong bases (unless deprotection is intended).

-

Disposal: Dispose of as halogenated organic waste.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 5181830, 1-(Trifluoroacetyl)piperidine. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 1-(trifluoroacetyl)-4-piperidinol

Introduction

1-(Trifluoroacetyl)-4-piperidinol is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoroacetyl group onto the piperidine scaffold can profoundly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. As a versatile synthetic intermediate, it serves as a crucial building block for more complex pharmaceutical agents.[1][2]

Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such compounds. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, provide the definitive data required for unambiguous characterization. This guide offers an in-depth analysis of the expected spectroscopic data for 1-(trifluoroacetyl)-4-piperidinol, grounded in fundamental principles and data from analogous structures. We will explore the causal relationships between the molecule's structure and its spectral features, providing a robust framework for researchers working with this compound.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide. The piperidine ring is assumed to predominantly adopt a chair conformation.

Caption: Molecular structure of 1-(trifluoroacetyl)-4-piperidinol.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 1-(trifluoroacetyl)-4-piperidinol is expected to be complex due to the conformational nature of the piperidine ring and the potential for restricted rotation around the N-C(O) amide bond. The powerful electron-withdrawing trifluoroacetyl group significantly influences the chemical shifts of adjacent protons.

Expert Insights: Causality of Chemical Shifts

-

Amide Bond Rotation: The N-C(O) bond possesses partial double-bond character, leading to hindered rotation. This can result in two distinct populations of rotamers, potentially causing broadening or duplication of signals for the protons on C2 and C6 at room temperature.

-

Anisotropic and Inductive Effects: The carbonyl group deshields the adjacent C2/C6 protons through its inductive effect. The trifluoromethyl group further enhances this effect, shifting these protons significantly downfield compared to unsubstituted piperidine.

-

Axial vs. Equatorial Protons: In the chair conformation, axial and equatorial protons on the same carbon atom are chemically non-equivalent and will exhibit different chemical shifts and coupling patterns. Typically, axial protons are more shielded (appear at a lower ppm) than their equatorial counterparts.

Predicted ¹H NMR Data

The following table summarizes the anticipated proton NMR signals for 1-(trifluoroacetyl)-4-piperidinol, typically recorded in a solvent like deuterochloroform (CDCl₃).

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Expected Coupling (J, Hz) | Rationale |

| H4 (methine) | 3.9 – 4.2 | m (multiplet) | - | Adjacent to the electron-withdrawing hydroxyl group, leading to a downfield shift. |

| H2eq, H6eq (equatorial) | 3.7 – 3.9 | m | - | Deshielded by the adjacent N-trifluoroacetyl group. |

| H2ax, H6ax (axial) | 3.4 – 3.6 | m | - | Deshielded by the N-trifluoroacetyl group, but typically upfield relative to equatorial protons. |

| OH (hydroxyl) | 1.5 – 3.0 | br s (broad singlet) | - | Chemical shift is variable and depends on concentration, solvent, and temperature. |

| H3eq, H5eq (equatorial) | 1.9 – 2.1 | m | - | Standard aliphatic region. |

| H3ax, H5ax (axial) | 1.6 – 1.8 | m | - | Standard aliphatic region, shielded relative to equatorial protons. |

Note: Chemical shifts are predictions based on analogous structures and established principles. Actual experimental values may vary slightly.[3][4][5]

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides a clear carbon count and offers definitive evidence for the key functional groups, particularly the trifluoroacetyl moiety. The coupling between carbon and fluorine atoms (J_CF) is a powerful diagnostic tool.

Expert Insights: The Trifluoroacetyl Signature

The trifluoroacetyl group presents two unmistakable signals:

-

Carbonyl Carbon (C=O): This carbon is significantly deshielded and appears as a quartet due to coupling with the three adjacent fluorine atoms (²J_CF). The typical coupling constant is in the range of 30-40 Hz.

-

Trifluoromethyl Carbon (CF₃): This carbon exhibits a very strong one-bond coupling to the three fluorine atoms (¹J_CF), resulting in a prominent quartet with a large coupling constant (typically > 280 Hz).

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to F) | Rationale |

| C=O (carbonyl) | 156.0 – 159.0 | q (²J_CF ≈ 35 Hz) | Highly deshielded by fluorine atoms and double-bonded oxygen. Coupled to ³F. |

| CF₃ (trifluoromethyl) | 115.0 – 119.0 | q (¹J_CF ≈ 288 Hz) | Characteristic signal for a CF₃ group, strongly coupled to ³F.[6] |

| C4 (CH-OH) | 66.0 – 69.0 | s (singlet) | Carbon atom bearing the hydroxyl group. |

| C2, C6 | 42.0 – 46.0 | s | Adjacent to the electron-withdrawing amide nitrogen. |

| C3, C5 | 32.0 – 35.0 | s | Standard aliphatic piperidine carbons.[7] |

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is highly effective for identifying the key functional groups present in the molecule. The spectrum is expected to be dominated by strong absorptions from the O-H, C=O, and C-F bonds.

Expert Insights: Key Vibrational Bands

-

O-H Stretch: The presence of the hydroxyl group will produce a characteristic broad absorption band, indicative of hydrogen bonding.

-

C=O (Amide I) Stretch: The electron-withdrawing nature of the trifluoromethyl group increases the force constant of the adjacent carbonyl bond. This results in the C=O stretching frequency appearing at a significantly higher wavenumber (~1700 cm⁻¹) compared to typical alkyl amides (~1650 cm⁻¹).[8] This is a critical diagnostic peak.

-

C-F Stretches: The carbon-fluorine bonds will give rise to multiple, very strong, and sharp absorption bands in the fingerprint region.

Predicted IR Data

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3200 – 3500 | Strong, Broad | O-H Stretch | Alcohol |

| 2850 – 2960 | Medium | C-H Stretch | Aliphatic (Piperidine Ring) |

| 1690 – 1715 | Strong, Sharp | C=O Stretch (Amide I) | Trifluoroacetyl Amide |

| 1100 – 1250 | Very Strong | C-F Stretch | Trifluoromethyl |

| 1050 – 1150 | Medium-Strong | C-O Stretch | Secondary Alcohol |

Reference data for general IR absorptions can be found in standard spectroscopy literature.[9][10]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols for synthesis and analysis are provided.

Workflow for Synthesis and Characterization

Caption: Experimental workflow from synthesis to analysis.

Protocol 1: Synthesis of 1-(trifluoroacetyl)-4-piperidinol

This protocol is a standard method for N-acylation.

-

Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 4-piperidinol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

-

Addition of Reagent: Cool the solution to 0°C using an ice bath. Add trifluoroacetic anhydride (1.1 eq) dropwise via syringe over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure product.

Protocol 2: Spectroscopic Data Acquisition

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve ~10-15 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.[5]

-

¹H NMR Parameters: Acquire data with a standard pulse program, a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds.

-

¹³C NMR Parameters: Acquire data with a proton-decoupled pulse program, a spectral width of ~240 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

FT-IR Spectroscopy:

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[10]

-

Sample Preparation: Place a small drop of the neat liquid product (or a small amount of solid) directly onto the ATR crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹. Perform a background scan of the clean, empty ATR crystal before analyzing the sample.

-

Conclusion

The structural characterization of 1-(trifluoroacetyl)-4-piperidinol is reliably achieved through a combined analysis of ¹H NMR, ¹³C NMR, and IR spectroscopy. The key diagnostic features are the high-frequency amide C=O stretch (~1700 cm⁻¹) in the IR spectrum, and the distinctive quartet signals for the C=O and CF₃ carbons in the ¹³C NMR spectrum. The ¹H NMR provides detailed information on the piperidine ring's protons, with the downfield shifts of the H2/H6 protons confirming the N-acylation. This guide provides a comprehensive and technically grounded framework for the interpretation of these spectra, enabling researchers to confidently verify the synthesis and purity of this valuable chemical building block.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- The Royal Society of Chemistry. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information.

- Sadtler Research Laboratories. (n.d.). IR Spectra.

- MiMeDB. (n.d.). 13C NMR Spectrum (1D, 200 MHz, H2O, predicted) (MMDBc0033698).

- The Royal Society of Chemistry. (2013). ¹H NMR spectrum of Compound 32.

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Autechem. (n.d.). The Role of 1-Trifluoroacetyl Piperidine in Chemical Synthesis and Research.

- American Chemical Society. (n.d.). Design, Synthesis and Evaluation of Novel Fluoroquinolone-Aminoglycoside Hybrid Antibiotics - Supporting Information.

- The Royal Society of Chemistry. (2012). Supporting information - Azulene Containing Organic Chromophores with Tunable Near IR Absorption in the Range of 0.6 to 1.7 µm.

- Talaat, M. (2018). Synthesis and Spectroscopic, Studies of Some New Piperidin-4-one Derivatives. Journal of University of Anbar for Pure Science.

- Cambridge Isotope Laboratories, Inc. (n.d.). NMR Solvent Data Chart.

- PubChem. (n.d.). 1-Trifluoroacetyl piperidine.

- ResearchGate. (2019). ¹H NMR (200 MHz) spectra for the a-trifluoroacetate-x-methoxy....

- Sigma-Aldrich. (n.d.). 1-Trifluoroacetyl piperidine 97%.

- SciELO. (n.d.). Synthesis, Spectroscopic Characterization, DFT Calculations and Preliminary Antifungal Activity of New Piperine Derivatives.

- NIST. (n.d.). 4-Piperidinol, 1-(phenylmethyl)-. NIST WebBook.

- PMC. (n.d.). Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives.

- ResearchGate. (2025). Synthesis, spectroscopic characterization and antimicrobial activity of 2,6 di-substituted piperidine-4-one derivatives.

- Analytical Biochemistry. (2011). Infrared study of trifluoroacetic acid unpurified synthetic peptides in aqueous solution.

- ResearchGate. (2024). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP....

- Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions.

- AIP Conference Proceedings. (2022).

- ChemScene. (n.d.). 1-Acetyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one.

- Chemistry LibreTexts. (2020). IR Spectra of Selected Compounds.

- Sigma-Aldrich. (n.d.). 1-Trifluoroacetyl piperidine 97%.

- ChemicalBook. (n.d.). Piperidine(110-89-4) 13C NMR spectrum.

- ChemicalBook. (n.d.). Methyl trifluoroacetate(431-47-0) 13C NMR spectrum.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 1-Trifluoroacetyl piperidine 97 340-07-8 [sigmaaldrich.com]

- 3. rsc.org [rsc.org]

- 4. ekwan.github.io [ekwan.github.io]

- 5. rsc.org [rsc.org]

- 6. Methyl trifluoroacetate(431-47-0) 13C NMR [m.chemicalbook.com]

- 7. Piperidine(110-89-4) 13C NMR spectrum [chemicalbook.com]

- 8. Infrared study of trifluoroacetic acid unpurified synthetic peptides in aqueous solution: trifluoroacetic acid removal and band assignment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. users.wfu.edu [users.wfu.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

An In-Depth Technical Guide to the Reaction Mechanism of 1-(trifluoroacetyl)-4-piperidinol Formation

Introduction

In the landscape of modern drug discovery and development, the precise modification of molecular scaffolds is paramount. The introduction of fluorine-containing moieties, such as the trifluoroacetyl group, is a widely employed strategy to modulate the physicochemical and pharmacological properties of bioactive molecules.[1] This guide provides a comprehensive examination of the reaction mechanism for the formation of 1-(trifluoroacetyl)-4-piperidinol, a key intermediate in the synthesis of various pharmaceutical agents. We will delve into the underlying principles of this transformation, explore the critical process parameters, and provide field-proven insights to empower researchers in their synthetic endeavors.

The piperidine moiety is a prevalent scaffold in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties.[2] Specifically, 4-hydroxypiperidine serves as a versatile building block, possessing two reactive sites: a secondary amine and a hydroxyl group.[3][4] The selective acylation of the nitrogen atom is a crucial step in the elaboration of this scaffold. Trifluoroacetic anhydride (TFAA) is a powerful and highly reactive reagent for introducing the trifluoroacetyl group, favored for its ability to drive reactions to completion, often with high yields.[1][5][6]

This document will elucidate the nucleophilic acyl substitution mechanism, discuss the factors governing the observed chemoselectivity, and provide detailed experimental protocols.

The Core Reaction: Nucleophilic Acyl Substitution

The formation of 1-(trifluoroacetyl)-4-piperidinol from 4-hydroxypiperidine and trifluoroacetic anhydride proceeds via a classical nucleophilic acyl substitution mechanism. This multi-step process is fundamental to the understanding of acylation reactions.[1][7]

Step 1: Nucleophilic Attack

The reaction initiates with the lone pair of electrons on the nitrogen atom of 4-hydroxypiperidine acting as a nucleophile. This nucleophile attacks one of the electrophilic carbonyl carbons of trifluoroacetic anhydride. The high electrophilicity of the carbonyl carbons in TFAA is a direct result of the strong electron-withdrawing effect of the two adjacent trifluoromethyl groups. This initial attack results in the formation of a transient tetrahedral intermediate.[1][8]

Step 2: Collapse of the Tetrahedral Intermediate

The newly formed tetrahedral intermediate is unstable and rapidly collapses. The driving force for this collapse is the reformation of the carbon-oxygen double bond. This process leads to the expulsion of a trifluoroacetate anion, which is an excellent leaving group due to the resonance stabilization of the carboxylate and the inductive effect of the trifluoromethyl group.

Step 3: Proton Transfer

The immediate product of the tetrahedral intermediate's collapse is a protonated N-trifluoroacetylpiperidinol. A base, which can be the trifluoroacetate anion generated in the previous step or an added external base like triethylamine or pyridine, then deprotonates the nitrogen atom.[1][9] This final proton transfer step yields the neutral 1-(trifluoroacetyl)-4-piperidinol and a molecule of trifluoroacetic acid as a byproduct.[8]

Visualizing the Mechanism

The following diagram illustrates the stepwise mechanism of the trifluoroacetylation of 4-hydroxypiperidine.

Caption: Mechanism of 1-(trifluoroacetyl)-4-piperidinol formation.

Chemoselectivity: N-Acylation vs. O-Acylation

A critical consideration in the reaction with 4-hydroxypiperidine is the potential for acylation at either the nitrogen or the oxygen atom.[3] In practice, the reaction with trifluoroacetic anhydride overwhelmingly favors N-acylation. This selectivity is governed by the relative nucleophilicity of the two functional groups.

The secondary amine in 4-hydroxypiperidine is a significantly stronger nucleophile than the secondary alcohol. This difference in nucleophilicity is attributed to the lower electronegativity of nitrogen compared to oxygen, which makes its lone pair of electrons more available for donation. While O-acylation is possible, it generally requires more forcing conditions or the use of specific catalysts.[5] The high reactivity of TFAA ensures that the acylation proceeds rapidly at the more nucleophilic nitrogen center.[5][9]

Experimental Protocol: A Self-Validating System

The following protocol provides a robust method for the synthesis of 1-(trifluoroacetyl)-4-piperidinol. The inclusion of in-process checks and characterization ensures the integrity of the experimental outcome.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 4-Hydroxypiperidine | ≥98% | Sigma-Aldrich |

| Trifluoroacetic Anhydride | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous | Acros Organics |

| Triethylamine | ≥99.5% | Fisher Scientific |

| Saturated Sodium Bicarbonate | ACS Grade | VWR |

| Anhydrous Magnesium Sulfate | ACS Grade | EMD Millipore |

Step-by-Step Methodology

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-hydroxypiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C in an ice-water bath. This is crucial to control the exothermicity of the reaction.

-

Addition of TFAA: Add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution over a period of 15-20 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and extract the aqueous layer twice with dichloromethane.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification and Characterization: The crude product can be purified by column chromatography on silica gel if necessary. The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for synthesis.

The Role of a Base

The inclusion of a non-nucleophilic base, such as triethylamine or pyridine, is critical for several reasons.[1][9] Firstly, it neutralizes the trifluoroacetic acid byproduct formed during the reaction.[8] This prevents the protonation of the starting 4-hydroxypiperidine, which would render it non-nucleophilic and halt the reaction. Secondly, by scavenging the acid, the base drives the reaction equilibrium towards the formation of the product, thereby ensuring a high yield.

Applications in Drug Development

The trifluoroacetyl group can serve multiple purposes in medicinal chemistry. It can act as a stable protecting group for the piperidine nitrogen, allowing for subsequent modifications at the hydroxyl position.[1] Additionally, the incorporation of the trifluoromethyl moiety can significantly alter the pharmacokinetic and pharmacodynamic properties of a drug candidate, often leading to enhanced metabolic stability, bioavailability, and binding affinity.[1] 1-(trifluoroacetyl)-4-piperidinol is a key precursor in the synthesis of various bioactive molecules, including enzyme inhibitors and receptor modulators.[10]

Conclusion

The formation of 1-(trifluoroacetyl)-4-piperidinol is a robust and efficient transformation that proceeds via a well-understood nucleophilic acyl substitution mechanism. The inherent difference in nucleophilicity between the secondary amine and the hydroxyl group of 4-hydroxypiperidine dictates the high chemoselectivity for N-acylation. By carefully controlling the reaction conditions, particularly temperature and the presence of a suitable base, researchers can consistently achieve high yields of this valuable synthetic intermediate. A thorough understanding of this reaction mechanism is essential for its successful application in the synthesis of complex pharmaceutical agents.

References

-

Kent, S., et al. (1985). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research. Available at: [Link]

-

Ataman Kimya. Trifluoroacetic Anhydride. Available at: [Link]

-

LookChem. (2026). Organic Chemistry Research: Using 4-Hydroxypiperidine in N- vs. O-Arylation. Available at: [Link]

- Google Patents. (2009). CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative.

-

Beier, P. (2012). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry. Available at: [Link]

- Google Patents. (2011). KR101083935B1 - Trifluoroacetylation for amines.

- Google Patents. (2011). KR101072679B1 - New trifluoroacetylation method for amines.

-

AuteChem. (2024). The Role of 1-Trifluoroacetyl Piperidine in Chemical Synthesis and Research. Available at: [Link]

- Aridoss, G., et al. (2025). Synthesis and antimicrobial activities of N-chloroacetyl-2,6-diarylpiperidin-4-ones. European Journal of Medicinal Chemistry.

-

MDPI. (2023). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Available at: [Link]

- Google Patents. (1999). US5861513A - Preparation of 1-acetyl-4-piperidones.

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). Advanced Acylation Techniques with Trifluoroacetic Anhydride. Available at: [Link]

-

Leslie, J. M. (2020). Acylation using an anhydride. YouTube. Available at: [Link]

-

Kent, S. B. H., et al. (1985). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PMC. Available at: [Link]

-

Katritzky, A. R., et al. (2004). N-Acylation in combinatorial chemistry. ARKIVOC. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-ヒドロキシピペリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. youtube.com [youtube.com]

- 8. benchchem.com [benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. nbinno.com [nbinno.com]

Methodological & Application

Application Note: 1-(Trifluoroacetyl)-4-piperidinol as a Novel Safety-Catch Linker for Solid-Phase Peptide Synthesis

An Application Note for Researchers, Scientists, and Drug Development Professionals.

Abstract

Solid-Phase Peptide Synthesis (SPPS) remains the cornerstone of peptide and protein synthesis for research and therapeutic applications. The choice of linker, which tethers the nascent peptide to the solid support, is critical for defining the synthesis strategy and the final product's characteristics. This application note introduces a novel strategy utilizing 1-(trifluoroacetyl)-4-piperidinol as a safety-catch linker. The trifluoroacetyl (Tfa) group provides robust protection for the piperidine nitrogen, ensuring linker stability throughout standard Fmoc-based peptide elongation cycles. Following synthesis, a discrete chemical activation step selectively removes the Tfa group, unmasking the secondary amine which then facilitates a clean and efficient final cleavage of the peptide from the support. This methodology offers a new tool for chemists seeking greater control over peptide cleavage and the synthesis of complex peptide derivatives.

Introduction: The Rationale for a New Safety-Catch Linker

The versatility of Solid-Phase Peptide Synthesis (SPPS) is largely defined by the repertoire of available linkers. While standard linkers like Wang or Rink Amide are sufficient for many applications, the synthesis of modified peptides, cyclic peptides, or protected peptide fragments often requires more sophisticated strategies. Safety-catch linkers are a class of handles that remain stable to the conditions of chain elongation but can be "activated" by a specific chemical transformation, rendering them labile for cleavage[1][2]. This two-step release mechanism provides an additional layer of orthogonality and control.

We propose the use of 1-(trifluoroacetyl)-4-piperidinol as a robust and versatile safety-catch linker for Fmoc-based SPPS. The core of this strategy rests on two key chemical principles:

-

The Stability of the N-Trifluoroacetyl Group: The powerful electron-withdrawing nature of the trifluoromethyl moiety significantly reduces the basicity and nucleophilicity of the piperidine nitrogen. This renders the N-Tfa amide bond exceptionally stable to the standard 20% piperidine in DMF solution used for Fmoc deprotection during peptide elongation[3][4].

-

Selective Deprotection for Activation: The Tfa group can be selectively and cleanly removed under mild basic conditions, such as using potassium carbonate in a methanol/water mixture, which do not affect common acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf)[5][6]. This deprotection serves as the "activation" step.

This application note provides the scientific foundation and detailed protocols for incorporating this novel linker into a standard SPPS workflow.

Principle of Operation

The workflow is divided into four distinct phases: Immobilization , Elongation , Activation , and Cleavage .

-

Immobilization & Loading: The hydroxyl group of 1-(trifluoroacetyl)-4-piperidinol is first attached to a highly acid-sensitive resin, such as 2-chlorotrityl chloride (2-CTC) resin. The first Fmoc-protected amino acid is then esterified to the resin-bound piperidinol.

-

Peptide Elongation: The peptide chain is assembled using standard Fmoc/tBu chemistry. The linker remains inert during repeated cycles of Fmoc deprotection with piperidine and subsequent amino acid couplings.

-

Linker Activation: Once the desired peptide sequence is assembled, the resin is treated with a mild, aqueous base to selectively cleave the N-Tfa group, exposing the secondary amine of the piperidine linker.

-

Peptide Cleavage: The final peptide product is cleaved from the now-activated linker using a standard trifluoroacetic acid (TFA) cocktail. The presence of the free secondary amine on the linker can facilitate this cleavage. The peptide is released as a C-terminal carboxylic acid.

Caption: Overall workflow for SPPS using the Tfa-piperidinol safety-catch linker.

Detailed Experimental Protocols

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin (100-200 mesh, ~1.2 mmol/g loading)

-

1-(trifluoroacetyl)-4-piperidinol

-

Fmoc-amino acids

-

Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol (MeOH) (Peptide synthesis grade)

-

Reagents: N,N-Diisopropylethylamine (DIPEA), 4-Dimethylaminopyridine (DMAP), Piperidine, Potassium Carbonate (K₂CO₃), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Deionized Water.

Protocol 1: Immobilization of Linker onto 2-CTC Resin

Causality: 2-CTC resin is chosen for its extreme acid sensitivity, allowing the linker to be attached under mild, base-catalyzed conditions without side reactions. The final peptide can later be cleaved without damaging the linker if desired, although in this workflow, we cleave from the linker itself.

-

Swell 2-CTC resin (1.0 g, 1.2 mmol) in anhydrous DCM (15 mL) for 1 hour in a reaction vessel with gentle agitation.[7]

-

In a separate flask, dissolve 1-(trifluoroacetyl)-4-piperidinol (3 eq., 3.6 mmol, 760 mg) in anhydrous DCM (10 mL).

-

Drain the DCM from the swollen resin.

-

Add the linker solution to the resin, followed by DIPEA (7.5 eq., 9.0 mmol, 1.57 mL).

-

Agitate the mixture at room temperature for 2 hours.

-

To cap any remaining unreacted chlorotrityl groups, add 1 mL of methanol and agitate for 30 minutes.

-

Drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

-

Dry the resin under high vacuum to a constant weight. The loading can be estimated by gravimetric analysis.

Protocol 2: Loading of the First Fmoc-Amino Acid

Causality: The first amino acid is loaded via an esterification reaction. DMAP is used as a nucleophilic catalyst to facilitate the reaction between the amino acid's carboxyl group and the linker's hydroxyl group.

-

Swell the Tfa-piperidinol-resin (1.0 g) in anhydrous DCM (15 mL) for 1 hour.

-

In a separate flask, dissolve the first Fmoc-amino acid (3 eq. relative to theoretical resin loading) and DMAP (0.5 eq.) in a minimal amount of DMF, then dilute with DCM.

-

Drain the DCM from the resin and add the amino acid solution.

-

Add DIPEA (6 eq.) and agitate the mixture at room temperature for 4-6 hours.

-

Monitor the reaction using a Kaiser test on a small sample of resin beads. A negative test (yellow beads) indicates complete loading.

-

Drain the solution and wash the resin with DCM (3x), DMF (3x), and DCM (3x).

-

Dry the resin under vacuum. Determine the final loading using UV-Vis spectrophotometry by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection of a known mass of resin.

Protocol 3: Peptide Chain Elongation

Causality: This phase follows the well-established Fmoc/tBu strategy. The Tfa-protected linker is stable to the repeated piperidine treatments required for N-terminal Fmoc removal.

-

Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 10 minutes.[3][8]

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Amino Acid Coupling: Couple the next Fmoc-amino acid (3-5 eq.) using a standard coupling reagent like HBTU/HATU (3-5 eq.) and a base like DIPEA (6-10 eq.) in DMF. Allow reacting for 45-60 minutes.

-

Washing: Wash the resin with DMF (3x) and DCM (3x).

-

Repeat steps 1-4 for each amino acid in the sequence.

Protocol 4: Linker Activation (Tfa Group Removal)

Causality: This is the critical "safety-catch" activation step. A mild aqueous base hydrolyzes the N-Tfa amide bond, which is significantly more labile than the peptide amide bonds or the ester linkage to the resin.

-

After the final elongation cycle, wash the peptidyl-resin with DMF, then with a 1:1 mixture of Methanol:Water (3x).

-

Prepare a 0.1 M solution of K₂CO₃ in 1:1 MeOH:H₂O.

-

Suspend the resin in the K₂CO₃ solution and agitate at room temperature for 2-4 hours.

-

Monitor the reaction by taking a small resin sample, cleaving the peptide with TFA, and analyzing the peptide mass by LC-MS to check for the mass shift corresponding to Tfa removal (-96 Da).

-

Once complete, drain the basic solution and wash the resin thoroughly with 1:1 MeOH:H₂O (3x), then DMF (3x), and finally DCM (3x).

-

Dry the activated resin under vacuum.

Protocol 5: Final Peptide Cleavage

Causality: A strong acid, TFA, is required to cleave the ester bond linking the peptide's C-terminus to the linker and simultaneously remove all acid-labile side-chain protecting groups. Scavengers are essential to prevent reactive cationic species from modifying the peptide.[9][10][11]

-

Place the dry, activated peptidyl-resin in a reaction vessel.

-

Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[10] For peptides containing sensitive residues like Cys, Met, or Trp, use Reagent K (TFA/phenol/water/thioanisole/EDT 82.5:5:5:5:2.5).[12]

-

Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and allow it to react for 2-3 hours at room temperature with occasional swirling.

-

Filter the resin and collect the filtrate into a cold centrifuge tube.

-

Wash the resin with a small amount of fresh TFA and combine the filtrates.

-

Precipitate the crude peptide by adding 10 volumes of cold diethyl ether.

-

Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum before purification by HPLC.

Performance Characteristics & Data

| Parameter | Typical Value / Condition | Notes |

| Linker Loading on Resin | 0.4 - 0.8 mmol/g | Dependent on initial resin substitution and reaction efficiency. |

| First AA Loading | 0.3 - 0.6 mmol/g | Generally lower than initial linker loading. Must be quantified. |

| Linker Stability | Stable to >20 cycles of 20% Piperidine/DMF | The Tfa group is critical for stability during Fmoc-SPPS. |

| Activation Conditions | 0.1 M K₂CO₃ in 1:1 MeOH/H₂O, 2-4h, RT | Mild conditions orthogonal to acid-labile protecting groups. |

| Final Cleavage Conditions | TFA/TIS/H₂O (95:2.5:2.5), 2-3h, RT | Standard strong acid cleavage.[10][11] |

| Potential Side Reaction | Trifluoroacetylation of N-terminus | Low risk in Fmoc chemistry, but ensure complete piperidine removal before coupling steps. More of a known issue in Boc-SPPS.[13][14] |

Mechanistic Visualization: Activation and Cleavage

Caption: Chemical transformation during the linker activation and final cleavage steps.

Trustworthiness & Expert Insights

The protocols described herein are designed as a self-validating system. The success of each critical phase—linker immobilization, first amino acid loading, activation, and cleavage—can be confirmed using standard analytical techniques (gravimetric analysis, Kaiser test, UV-Vis for loading, LC-MS for monitoring).

Key Considerations for Success:

-

Anhydrous Conditions: The initial immobilization and amino acid loading steps are sensitive to moisture. Ensure all solvents and reagents are anhydrous to prevent hydrolysis of the 2-CTC resin and poor reaction efficiency.

-

Orthogonality: The core strength of this method is the orthogonality between Fmoc deprotection (piperidine/DMF) and Tfa deprotection (aqueous base). Do not interchange these conditions. The use of aqueous base for activation is what protects the acid-labile side-chain groups.

-

Monitoring Activation: The activation step is the most novel part of this protocol. It is crucial to monitor its completion via LC-MS analysis of a small, cleaved sample to avoid incomplete activation, which would lead to low final cleavage yields.

This safety-catch strategy using 1-(trifluoroacetyl)-4-piperidinol provides a valuable addition to the synthetic chemist's toolbox, enabling controlled synthesis and cleavage of peptides for advanced drug discovery and development programs.

References

- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences. Retrieved from a relevant technical article discussing the properties of the Trifluoroacetyl (Tfa) group.

-

Kent, S. B., & Merrifield, R. B. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. Proceedings of the National Academy of Sciences, 80(20), 6274-6278. URL: [Link]

-

Kent, S. B., & Merrifield, R. B. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. PMC - National Center for Biotechnology Information. URL: [Link]

-

Bartoli, S., Jensen, K. B., & Kilburn, J. D. (2006). Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. The Journal of Organic Chemistry, 71(18), 6991–6994. URL: [Link]

-

Guryanov, I., et al. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 24(10), 2265–2275. URL: [Link]

- The Role of Trifluoroacetic Acid (TFA) in Modern Peptide Synthesis. (n.d.). Bloomsage. Retrieved from a resource detailing TFA's role in SPPS.

-

Al-Gharabli, S., et al. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 26(11), 3235. URL: [Link]

- Application Notes: Trifluoroacetic Acid (TFA) Cleavage of Resin in Peptide Synthesis. (n.d.). BenchChem. Retrieved from a protocol for standard TFA cleavage.

-

Gómez, L., et al. (2022). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 27(19), 6563. URL: [Link]

-

Albericio, F., et al. (2025). Advancing sustainable peptide synthesis. Green Chemistry. URL: [Link]

- Peptide Cleavage and Protected Cleavage Procedures Application Note. (n.d.). CEM Corporation.

- Cleavage Cocktails; Reagent B. (n.d.). Aapptec Peptides. Retrieved from a guide on different cleavage cocktails.

-

Al-Gharabli, S., et al. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - National Center for Biotechnology Information. URL: [Link]

-

Coin, I., et al. (2007). Methods and protocols of modern solid phase peptide synthesis. Nature Protocols, 2, 3247–3256. URL: [Link]

- The Role of 1-Trifluoroacetyl Piperidine in Chemical Synthesis and Research. (n.d.). Bloomsage.

-

Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. URL: [Link]

- Solid-Phase Peptide Synthesis Methods: Complete Guide. (2025). Biovera Research. Retrieved from a guide outlining standard Fmoc-SPPS protocols.

- Solid Phase Peptide Synthesis Linkers and Reagents. (n.d.). AAPPTec. Retrieved from a commercial resource on SPPS reagents.

- CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative. (2011). Google Patents.

- Experimental procedures Solid phase peptide synthesis (SPPS). (n.d.). The Royal Society of Chemistry.

-

F. Albericio, et al. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate. URL: [Link]

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020). Nowick Lab, UC Irvine.

-

Sharma, A., et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(50), 32543-32573. URL: [Link]

-

Goel, K. K., et al. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Oriental Journal of Chemistry. URL: [Link]

-

Aridoss, G., et al. (2007). Synthesis and antimicrobial activities of N-chloroacetyl-2,6-diarylpiperidin-4-ones. Medicinal Chemistry Research, 16(4), 188-204. URL: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biovera.com.au [biovera.com.au]

- 4. chem.uci.edu [chem.uci.edu]

- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 6. CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. nbinno.com [nbinno.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. cem.de [cem.de]

- 12. peptide.com [peptide.com]

- 13. pnas.org [pnas.org]

- 14. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Experimental conditions for the N-trifluoroacetylation of 4-hydroxypiperidine.

Application Note: Chemoselective N-Trifluoroacetylation of 4-Hydroxypiperidine

Executive Summary

This guide details the experimental conditions for the chemoselective N-trifluoroacetylation of 4-hydroxypiperidine. The transformation presents a classic chemoselectivity challenge: differentiating between a secondary amine and a secondary alcohol.

We present two distinct, validated workflows:

-

Method A (The Anhydride Route): Uses Trifluoroacetic Anhydride (TFAA).[1][2][3] This method is kinetically driven, rapid, and high-yielding but requires a specific workup to cleave the transient O-acyl ester.

-

Method B (The Ester Route): Uses Ethyl Trifluoroacetate (ETFA). This method is thermodynamically controlled, milder, and inherently chemoselective but requires longer reaction times.

The Chemoselectivity Challenge

4-Hydroxypiperidine contains two nucleophilic sites:

-

The Secondary Amine (NH): More nucleophilic, harder base.

-

The Secondary Alcohol (OH): Less nucleophilic, but capable of reacting with highly activated acylating agents.

Mechanistic Insight:

When using TFAA (highly reactive), the reaction is often non-selective, initially yielding the N,O-bis(trifluoroacetyl) species. However, the trifluoroacetyl ester (on the oxygen) is significantly more labile than the amide (on the nitrogen) due to the strong electron-withdrawing effect of the

Experimental Protocols

Method A: The TFAA "Flash" Protocol (High Throughput)

Best for: Small-to-large scale synthesis where speed and quantitative conversion are required.

Reagents:

-

Substrate: 4-Hydroxypiperidine (1.0 equiv)

-

Reagent: Trifluoroacetic Anhydride (TFAA) (1.1 - 1.2 equiv)

-

Base: Triethylamine (TEA) (1.2 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)[4]

Step-by-Step Procedure:

-

Setup: Flame-dry a round-bottom flask and purge with

. Dissolve 4-hydroxypiperidine (10 mmol) and TEA (12 mmol) in anhydrous DCM (30 mL). -

Cooling: Cool the solution to 0°C using an ice bath. Critical: TFAA addition is exothermic.

-

Addition: Add TFAA (11-12 mmol) dropwise over 15 minutes.

-

Observation: Fumes may form; ensure good venting.

-

-

Reaction: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour.

-

Checkpoint: TLC (5% MeOH/DCM) may show a high-Rf spot (Bis-acyl) and a mid-Rf spot (Mono-acyl).

-

-

The "Hydrolysis" Workup (Self-Validating Step):

-

Quench the reaction with saturated aqueous

. -

Stir the biphasic mixture vigorously for 15–30 minutes .

-

Why? This mild basic condition selectively hydrolyzes the unstable O-trifluoroacetyl ester back to the alcohol, leaving the N-trifluoroacetyl amide intact.

-

-

Isolation: Separate phases. Extract aqueous layer with DCM (

). Wash combined organics with brine, dry over

Method B: The ETFA "Green" Protocol (High Selectivity)

Best for: Process chemistry and avoiding chlorinated solvents.

Reagents:

-

Substrate: 4-Hydroxypiperidine (1.0 equiv)

-

Reagent: Ethyl Trifluoroacetate (ETFA) (1.2 - 1.5 equiv)

-

Solvent: Methanol (MeOH) (0.5 M concentration)

-

Base: None usually required (TEA optional to accelerate).

Step-by-Step Procedure:

-

Setup: Dissolve 4-hydroxypiperidine (10 mmol) in Methanol (20 mL).

-

Addition: Add ETFA (12-15 mmol) in one portion.

-

Reaction: Stir at Room Temperature for 12–16 hours.

-

Optimization: If too slow, heat to mild reflux (40–50°C) for 4 hours.

-

-

Mechanism: The reaction proceeds via aminolysis of the ester. Methanol acts as a proton shuttle and prevents O-acylation via transesterification (any formed O-acyl product is transesterified back to the methyl ester).

-

Workup: Concentrate the solvent under reduced pressure. The byproduct is ethanol (volatile).

-

Purification: Often not required. The residue is typically pure product.

Data Presentation & Comparison

Table 1: Performance Characteristics of Methods

| Feature | Method A (TFAA) | Method B (ETFA) |

| Reaction Time | < 2 Hours | 12–24 Hours |

| Primary Yield | 92–98% | 85–92% |

| Selectivity | Kinetic (Requires Hydrolysis Step) | Thermodynamic (Intrinsic) |

| Byproducts | TFA salts, TEA salts | Ethanol |

| Purification | Extraction/Wash | Evaporation |

| Hazards | Corrosive fumes, Exothermic | Flammable solvent |

Visualizations (Graphviz/DOT)

Figure 1: Reaction Mechanism & Selectivity Pathways

Caption: Comparative mechanistic pathways showing the transient bis-acylation in Method A versus the direct aminolysis in Method B.

Figure 2: Method A Workflow Diagram

Caption: Step-by-step execution flow for the TFAA protocol emphasizing the critical hydrolysis checkpoint.

Troubleshooting & Expert Tips

-

Handling TFAA: TFAA is moisture-sensitive and produces trifluoroacetic acid upon contact with water.[2] Always use dry glassware and handle in a fume hood.

-

Monitoring O-Deacylation (Method A): If the O-acyl group persists (visible by NMR as a downfield shift of the CH-O proton ~5.0 ppm vs ~3.8 ppm for the alcohol), extend the

stir time or use a catalytic amount of -

NMR Characterization:

- NMR: The N-TFA group typically shows a singlet around -69 to -70 ppm . If the O-TFA is present, a second signal appears around -75 ppm .

- NMR: Look for the diagnostic rotamers of the amide bond, often splitting the piperidine ring signals.

References

- Protection of Amino Groups: Green, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (General reference for N-TFA stability and cleavage).

-

Trifluoroacetylation Reagents: "Trifluoroacetic Anhydride."[1][2][5] Wikipedia. Link

- Chemoselectivity of Ethyl Trifluoroacetate: Steglich, W.; Hinze, S. Synthesis1976, 399.

-

Synthesis of N-TFA Piperidines: US Patent 5861513A. "Preparation of 1-acetyl-4-piperidones." (Describes analogous acylation conditions for piperidine derivatives). Link

-

Stability of Trifluoroacetyl Groups: BenchChem Technical Note. "A Comparative Guide to the Stability of the Trifluoroacetyl (TFA) Protecting Group." Link

Sources

- 1. Trifluoroacetic anhydride - Wikipedia [en.wikipedia.org]

- 2. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]

- 3. CN101492421B - Method for preparing trifluoro acetyl substituted ring amine and its derivative - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. The reaction of pyridine nucleotides with trifluoroacetic acid anhydride - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: 1-(Trifluoroacetyl)-4-piperidinol as a Versatile Intermediate for Novel Pharmaceutical Development

Abstract

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a significant percentage of FDA-approved small molecule drugs. Its favorable physicochemical properties, including improved solubility and potential for blood-brain barrier penetration, make it a privileged structure. This guide focuses on 1-(trifluoroacetyl)-4-piperidinol, a specialized derivative that combines the robust piperidine core with two strategically positioned functional groups: a 4-hydroxyl group for synthetic diversification and a 1-trifluoroacetyl group for modulating electronic properties and metabolic stability. This document provides a comprehensive overview of its strategic advantages, detailed protocols for its synthesis and subsequent derivatization, and analytical methodologies for quality control, designed for researchers and scientists in drug development.

Physicochemical Properties and Safe Handling

While 1-(trifluoroacetyl)-4-piperidinol is a specialized reagent not extensively documented with a unique CAS number, its properties can be reliably inferred from its precursors, 4-hydroxypiperidine and related N-acylated compounds. The trifluoroacetyl group significantly increases the compound's lipophilicity and alters the basicity of the piperidine nitrogen.

Table 1: Estimated Physicochemical Properties

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₇H₁₀F₃NO₂ | Calculated |

| Molecular Weight | 197.16 g/mol | Calculated |

| Appearance | Predicted to be a white to off-white solid or a viscous oil. | Based on 4-hydroxypiperidine (solid) and N-trifluoroacetyl piperidine (liquid).[1][2] |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc, MeOH). | Inferred from related structures.[3] |

| pKa (Piperidine N) | Significantly lower than piperidine (~11) due to the electron-withdrawing trifluoroacetyl group. | Standard physical organic chemistry principles. |

Protocol 1: Safe Handling and Storage

Trustworthiness in experimental work begins with safety. The protocols herein must be conducted with appropriate engineering controls and personal protective equipment (PPE).

1.1 Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile). Dispose of contaminated gloves properly after use.

-

Skin and Body Protection: Wear a lab coat. Ensure an emergency eyewash station and safety shower are readily accessible.

1.2 Engineering Controls:

-

All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of potential vapors or dust.

1.3 Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

1.4 Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from strong oxidizing agents and strong acids.

The Strategic Advantage in Medicinal Chemistry

The utility of 1-(trifluoroacetyl)-4-piperidinol stems from the synergistic interplay of its three core components. Understanding the causality behind selecting this intermediate is key to its effective use.

-

The Piperidine Scaffold: This saturated heterocycle provides a three-dimensional framework that can effectively orient substituents into the binding pockets of biological targets. Its relative conformational rigidity and basic nitrogen (when deprotected) are crucial for forming salt bridges and improving pharmacokinetic profiles.[4]

-

The 4-Hydroxyl Group: This functional group is the primary anchor for synthetic elaboration. It is a versatile nucleophile and can be readily converted into ethers, esters, or carbamates. It can also be oxidized to the corresponding ketone (a piperidin-4-one), opening an entirely different branch of chemical derivatization.[2][4]

-

The 1-Trifluoroacetyl Group: This group serves a dual purpose:

-

Protecting Group: It deactivates the piperidine nitrogen, preventing it from undergoing undesired side reactions (e.g., N-alkylation) while chemistry is performed at the 4-position.

-

Bio-Modulator: The trifluoromethyl (CF₃) moiety is a well-established bioisostere for a methyl group but with profoundly different electronic properties. Its inclusion can enhance metabolic stability by blocking sites of oxidative metabolism and increase lipophilicity, which can aid in cell membrane permeability.[1]

-

Synthesis and Application Protocols

Protocol 2: Synthesis of 1-(Trifluoroacetyl)-4-piperidinol

Rationale: As this intermediate is not widely available, an effective synthesis from a common starting material is required. This protocol details the N-acylation of 4-hydroxypiperidine using trifluoroacetic anhydride (TFAA). The reaction is highly efficient. A base such as triethylamine (TEA) or pyridine is used to scavenge the trifluoroacetic acid byproduct.[5]

Materials and Reagents:

| Reagent | Supplier | Grade | Quantity |

| 4-Hydroxypiperidine | Sigma-Aldrich | 98% | 10.1 g (100 mmol) |

| Trifluoroacetic Anhydride (TFAA) | Sigma-Aldrich | ≥99% | 23.1 g (110 mmol) |

| Triethylamine (TEA) | Sigma-Aldrich | ≥99.5% | 12.1 g (120 mmol) |

| Dichloromethane (DCM) | Fisher Scientific | Anhydrous | 500 mL |

| Saturated NaHCO₃ (aq.) | Lab Prepared | - | 200 mL |

| Brine (Saturated NaCl aq.) | Lab Prepared | - | 100 mL |

| Anhydrous MgSO₄ | Sigma-Aldrich | Reagent | As needed |

Procedure:

-

To a 1 L round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-hydroxypiperidine (10.1 g, 100 mmol) and anhydrous dichloromethane (400 mL).

-

Cool the resulting solution to 0 °C in an ice-water bath.

-

Slowly add triethylamine (12.1 g, 120 mmol) to the stirred solution.

-

In a separate dropping funnel, dilute trifluoroacetic anhydride (23.1 g, 110 mmol) with anhydrous dichloromethane (100 mL).

-

Add the TFAA solution dropwise to the reaction mixture over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by slowly adding 100 mL of water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) to afford 1-(trifluoroacetyl)-4-piperidinol as a pure compound.

Application Workflow: Synthesis of a Novel Kinase Inhibitor Precursor

The 4-hydroxyl group is an ideal attachment point for aryl ethers, a common motif in kinase inhibitors. The following workflow demonstrates a typical sequence for elaborating the intermediate.

Protocol 3: O-Arylation via Mitsunobu Reaction

Rationale: The Mitsunobu reaction is a powerful and reliable method for forming C-O bonds with inversion of stereochemistry (not relevant here, but a key feature). It couples a primary or secondary alcohol with a nucleophile (here, a phenol) using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD). This avoids the need for harsh basic conditions required for a Williamson ether synthesis, making it compatible with a wider range of functional groups.

Materials and Reagents:

| Reagent | Supplier | Grade | Quantity |

| 1-(Trifluoroacetyl)-4-piperidinol | From Protocol 2 | Purified | 1.97 g (10 mmol) |

| 4-Cyanophenol | Sigma-Aldrich | 99% | 1.31 g (11 mmol) |

| Triphenylphosphine (PPh₃) | Sigma-Aldrich | 99% | 3.15 g (12 mmol) |

| Diethyl azodicarboxylate (DEAD) | Sigma-Aldrich | 40% soln in Toluene | 5.22 g (12 mmol) |

| Tetrahydrofuran (THF) | Fisher Scientific | Anhydrous | 100 mL |

Procedure:

-

In a 250 mL flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve 1-(trifluoroacetyl)-4-piperidinol (1.97 g, 10 mmol), 4-cyanophenol (1.31 g, 11 mmol), and triphenylphosphine (3.15 g, 12 mmol) in anhydrous THF (100 mL).

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add the DEAD solution (5.22 g, 12 mmol) dropwise via syringe over 20 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) is typically observed.

-

After addition, remove the ice bath and stir the reaction at room temperature overnight (12-16 hours).

-

Work-up: Concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate (150 mL) and wash with 1 M NaOH (aq.) (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purification: The crude product, which contains triphenylphosphine oxide, can be purified by flash column chromatography on silica gel to yield the desired 4-(4-cyanophenoxy)-1-(trifluoroacetyl)piperidine.

Analytical Characterization

Protocol 4: Quality Control by LC-MS

Rationale: A self-validating protocol requires robust analytical confirmation. Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential tool for verifying the identity (by mass) and purity (by UV chromatogram) of the synthesized intermediate and its derivatives.

Instrumentation and Conditions:

| Parameter | Specification |

| LC System | Agilent 1260 Infinity II or equivalent |

| MS System | Agilent 6120 Single Quadrupole LC/MS or equivalent |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 1 min |

| Flow Rate | 0.4 mL/min |

| Column Temp. | 40 °C |

| Injection Vol. | 2 µL |

| UV Detection | 220 nm, 254 nm |

| MS Ionization | Electrospray Ionization (ESI), Positive Mode |

| MS Scan Range | m/z 100-500 |

Sample Preparation:

-

Dissolve ~1 mg of the sample in 1 mL of acetonitrile or methanol.

-

Vortex to ensure complete dissolution.

-

Filter through a 0.22 µm syringe filter into an LC vial.

-

Expected Result: For 1-(trifluoroacetyl)-4-piperidinol, expect to see a major peak in the UV chromatogram and a corresponding mass peak in the MS data at m/z = 198.1 [M+H]⁺.

References

- Google Patents.

-

Blossom Chemical. The Role of 1-Trifluoroacetyl Piperidine in Chemical Synthesis and Research.[Link]

-

Blossom Chemical. Understanding the Chemical Properties and Uses of 1-Trifluoroacetyl Piperidine.[Link]

-

Biomedical & Pharmacology Journal. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.[Link]

-

SpringerLink. Synthesis and antimicrobial activities of N-chloroacetyl-2,6-diarylpiperidin-4-ones.[Link]

-

Blossom Chemical. Exploring 4-Hydroxypiperidine: Properties, Applications, and Manufacturing.[Link]

Sources

Application Note: High-Efficiency Coupling and Functionalization of 1-(Trifluoroacetyl)-4-piperidinol

Abstract

1-(Trifluoroacetyl)-4-piperidinol (CAS: 84530-63-2) is a "privileged scaffold" in medicinal chemistry, widely utilized in the synthesis of GPCR ligands, kinase inhibitors, and peptidomimetics.[1] Unlike its N-Boc or N-Cbz analogs, the N-trifluoroacetyl (TFA) group offers unique electronic modulation of the piperidine ring and orthogonal stability to acidic conditions. This guide details optimized protocols for Mitsunobu coupling, sulfonate activation/displacement, and orthogonal deprotection, focusing on maximizing yield while suppressing common elimination side reactions.

Introduction: The Strategic Advantage of the N-TFA Group

The selection of 1-(trifluoroacetyl)-4-piperidinol over other protected piperidines is rarely arbitrary. It is a strategic choice driven by two factors:

-

Electronic Deactivation: The strongly electron-withdrawing trifluoromethyl group pulls electron density from the nitrogen. This reduces the basicity of the piperidine, preventing N-oxidation or unwanted participation in metal-catalyzed cross-couplings occurring elsewhere on the molecule.

-

Orthogonal Deprotection: The N-TFA group is stable to strong acids (TFA, HCl/Dioxane) used to remove Boc groups, yet it is labile to mild basic hydrolysis (K₂CO₃/MeOH). This allows for precise, sequential deprotection schemes in multi-step synthesis.

Reaction Landscape Overview[2]

The following diagram illustrates the primary synthetic pathways available for this scaffold.

Figure 1: Synthetic divergence from 1-(trifluoroacetyl)-4-piperidinol. Note the critical branch point at activation, where elimination competes with substitution.

Protocol A: The Mitsunobu Coupling (C-O and C-N Bond Formation)

The Mitsunobu reaction is the preferred method for functionalizing the C4 position because it proceeds with clean inversion of stereochemistry and avoids the intermediate isolation required in sulfonylation strategies.

Mechanism & Criticality

The reaction relies on the formation of a reactive alkoxyphosphonium intermediate.

-

Critical Insight: The pKa of the nucleophile must be < 11 (optimally < 13) for the betaine intermediate to protonate effectively.

-

Substrate Specificity: The N-TFA group prevents the piperidine nitrogen from interfering with the phosphonium species, a common failure mode in unprotected amino-alcohols.

Step-by-Step Protocol

Reagents:

-

Substrate: 1-(Trifluoroacetyl)-4-piperidinol (1.0 equiv)

-

Nucleophile: Phenol, Imide, or Acid (1.1–1.5 equiv)

-

Phosphine: Triphenylphosphine (PPh₃) (1.2–1.5 equiv)

-

Azodicarboxylate: DIAD (Diisopropyl azodicarboxylate) (1.2–1.5 equiv)

-

Solvent: Anhydrous THF or Toluene (0.1 M concentration)

Procedure:

-

Preparation: Charge a flame-dried flask with PPh₃, the Substrate, and the Nucleophile under inert atmosphere (N₂ or Ar). Dissolve in anhydrous THF.

-

Cooling: Cool the reaction mixture to 0°C . This is crucial to control the exothermic formation of the betaine and prevent hydrazine by-product formation.

-

Addition: Add DIAD dropwise over 15–20 minutes. The solution will turn yellow/orange.

-

Why: Rapid addition can cause local overheating and reduced stereoselectivity.

-

-

Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 4–12 hours.

-

Monitoring: Monitor by TLC or LC-MS. The alcohol starting material (polar) should disappear, replaced by the less polar coupled product.

-

-

Workup: Concentrate the solvent. Triturate the residue with cold diethyl ether/hexanes (1:1) to precipitate triphenylphosphine oxide (TPPO). Filter and purify the supernatant via flash chromatography.

Troubleshooting Table

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Nucleophile pKa > 13 | Use ADDP/PBu₃ (Tsunoda reagent) instead of DIAD/PPh₃. |

| Complex Mixture | Azodicarboxylate decomposition | Ensure strict 0°C start; check DIAD quality (should be bright orange, not dark). |

| N-Alkylation | Ambident nucleophile | Use non-polar solvent (Toluene) to favor O-alkylation over N-alkylation (e.g., with pyridones). |

Protocol B: Activation via Mesylation & Nucleophilic Displacement

When the desired nucleophile is too basic for Mitsunobu conditions (e.g., aliphatic amines, thiolates), activation of the alcohol as a mesylate (methanesulfonate) followed by Sn2 displacement is required.

The Elimination Risk (E-E-A-T Alert)

Warning: 4-substituted piperidines are geometrically prone to E2 elimination. The anti-periplanar protons at C3/C5 are readily accessible.

-

Causality: High temperatures or strong, bulky bases (e.g., t-BuOK) will drive the reaction toward the thermodynamically stable enamide alkene (1-trifluoroacetyl-1,2,3,6-tetrahydropyridine) rather than the substitution product.

Optimized Protocol

Step 1: Mesylation

-

Dissolve 1-(trifluoroacetyl)-4-piperidinol (1.0 equiv) and Et₃N (1.5 equiv) in anhydrous DCM (0.2 M) at 0°C .

-

Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise.

-

Stir at 0°C for 1 hour. Do not heat.

-

Quench with cold water, extract with DCM, dry over Na₂SO₄, and concentrate. Note: The mesylate is often unstable on silica; proceed immediately to Step 2.

Step 2: Displacement (Sn2)

-

Dissolve the crude mesylate in polar aprotic solvent (DMF or DMSO).

-

Add the Nucleophile (1.5–2.0 equiv).

-

If Nucleophile is neutral (e.g., amine): Add K₂CO₃ or DIPEA (2.0 equiv).

-

If Nucleophile is anionic (e.g., azide, thiolate): No base needed.

-

-

Temperature Control: Heat to 50–60°C .

-

Limit: Do not exceed 80°C. Above this threshold, elimination rates spike significantly.

-

Protocol C: Orthogonal Deprotection Strategies

The final stage often involves removing the TFA group to reveal the secondary amine.

Comparative Deprotection Conditions[3][4][5]

| Reagent System | Conditions | Compatibility | Mechanism |

| K₂CO₃ / MeOH | 23°C, 2–4 h | Compatible with Boc, ether, and most ester linkages. | Transesterification / Hydrolysis |

| Aq. NH₃ / MeOH | 23°C, 6–12 h | Mildest. Compatible with sensitive stereocenters. | Aminolysis |

| NaBH₄ / EtOH | 0°C to 23°C | Reductive Cleavage. Converts TFA to N-Ethyl (rarely desired, but possible side reaction). | Reduction |

| Piperidine (aq) | 23°C, 1–2 h | Used in solid-phase synthesis (SPPS). | Nucleophilic attack |

Workflow Diagram: Deprotection Logic

Figure 2: Decision tree for removing the Trifluoroacetyl group based on substrate complexity.

References

-

Mitsunobu Reaction Mechanism & Scope: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews 109.6 (2009): 2551-2651.

-

TFA Group in Peptide/Organic Synthesis: BenchChem Application Notes. "A Guide to Deprotection and Cleavage in Peptide Synthesis." (2025). [2]

-

Nucleophilic Substitution vs. Elimination in Piperidines: Clayden, J., et al. "Nucleophilic Substitution at Saturated Carbon." Organic Chemistry, 2nd Ed. Oxford University Press.

-

Properties of 1-(Trifluoroacetyl)-4-piperidinol: National Center for Biotechnology Information. PubChem Compound Summary for CID 108833, 1-(Trifluoroacetyl)-4-piperidinol.

-

Orthogonal Protecting Groups: Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews 109.6 (2009): 2455-2504.

Sources

Troubleshooting & Optimization

Troubleshooting guide for reactions involving 1-(trifluoroacetyl)-4-piperidinol.

This guide is structured as a high-level technical support resource for researchers working with 1-(trifluoroacetyl)-4-piperidinol . It synthesizes mechanistic organic chemistry with practical troubleshooting steps to address common experimental failures.

Molecule Profile & Reactivity Overview

Compound: 1-(Trifluoroacetyl)-4-piperidinol Core Structure: Piperidine ring with a secondary alcohol at C4 and a trifluoroacetyl (TFA) protecting group at N1.[1] Chemical Behavior:

-

N-TFA Group: Acts as an electron-withdrawing group (EWG), reducing the basicity of the nitrogen.[1] It is stable to acidic conditions (e.g., TFA/DCM) but labile to basic hydrolysis (e.g., NaOH, K₂CO₃/MeOH).[1][2]

-

C4-Hydroxyl: A standard secondary alcohol.[1] Prone to oxidation (to ketone), esterification, and nucleophilic substitution (Mitsunobu, Sɴ2).[1][2]

-

Conformational Bias: The N-TFA group flattens the nitrogen center, potentially altering the chair conformation and affecting steric access to the C4 position.

Troubleshooting Guides (Q&A)

Module A: Oxidation Reactions (Alcohol Ketone)

User Question: I am trying to oxidize 1-(trifluoroacetyl)-4-piperidinol to the corresponding ketone using Swern conditions, but I see significant starting material remaining or byproduct formation. What is going wrong?

Scientist Response: Oxidation of this substrate is generally reliable, but two specific failure modes occur: incomplete activation and base-mediated decomposition .[1]

-